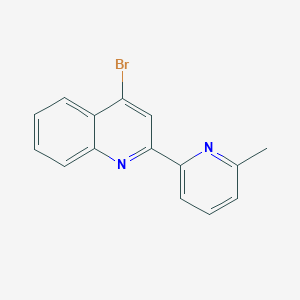
4-Bromo-2-(6-methylpyridin-2-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(6-methylpyridin-2-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and methylpyridinyl groups in this compound enhances its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(6-methylpyridin-2-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinoline and 6-methylpyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium carbonate and a solvent like tetrahydrofuran.
Bromination: The final step involves the bromination of the quinoline derivative using bromine or a brominating agent like N-bromosuccinimide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(6-methylpyridin-2-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different quinoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(6-methylpyridin-2-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its interaction with various enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(6-methylpyridin-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methylpyridinyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(6-methylpyridin-2-yl)quinoline
- 4-Fluoro-2-(6-methylpyridin-2-yl)quinoline
- 4-Iodo-2-(6-methylpyridin-2-yl)quinoline
Uniqueness
4-Bromo-2-(6-methylpyridin-2-yl)quinoline is unique due to the presence of the bromine atom, which enhances its reactivity and biological properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C15H11BrN2 |
|---|---|
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
4-bromo-2-(6-methylpyridin-2-yl)quinoline |
InChI |
InChI=1S/C15H11BrN2/c1-10-5-4-8-14(17-10)15-9-12(16)11-6-2-3-7-13(11)18-15/h2-9H,1H3 |
InChI-Schlüssel |
DWGSSUPSGCLPQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


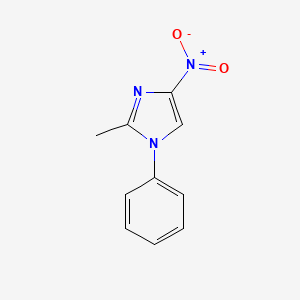
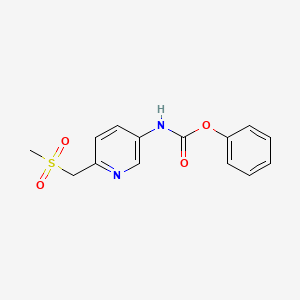
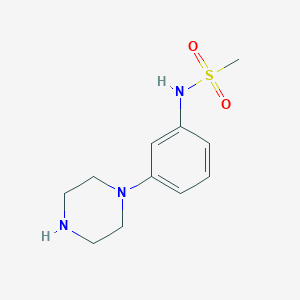
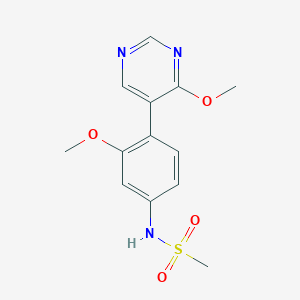
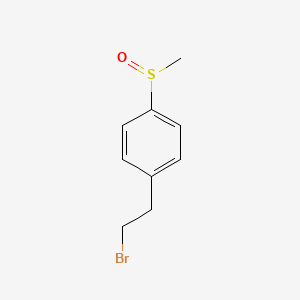
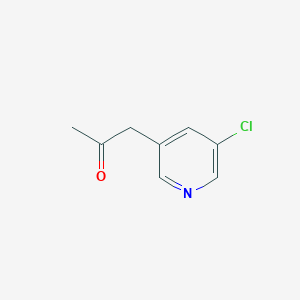

![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)


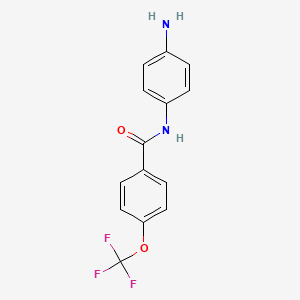
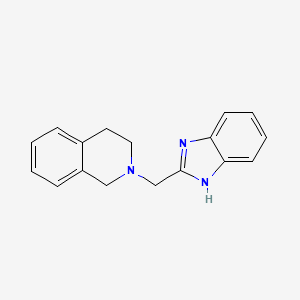
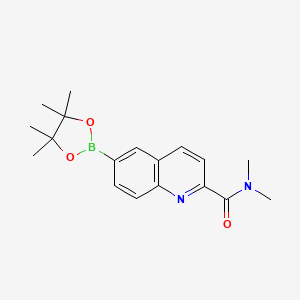
![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
